molecular formula C15H14ClNO B11772665 3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Katalognummer: B11772665
Molekulargewicht: 259.73 g/mol
InChI-Schlüssel: BRYPCEFOHAKETK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, specifically designed for investigational purposes in laboratory settings. The 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold is a privileged structure in drug discovery. Scientific literature indicates that derivatives sharing this core structure demonstrate high-affinity antagonism for the 5-HT6 receptor, a target linked to neurological disorders, with some compounds exhibiting subnanomolar binding affinity and promising brain penetration in preclinical models . Furthermore, structurally similar analogs have shown potent and selective cytotoxicity against hypoxic cancer cells in vitro, a key area in oncology research for targeting the resistant tumor microenvironment . Other research on C-3 modified benzo[1,4]oxazines has also identified potent antioxidant properties through free radical scavenging assays . The specific substitution pattern of a 4-chlorophenyl group at the 3-position and a methyl group at the 7-position of the oxazine ring is designed to modulate the compound's electronic properties, lipophilicity, and interactions with biological targets, allowing researchers to explore its potential research applications and structure-activity relationships (SAR). This product is intended for research and analysis exclusively. It is not manufactured for, suitable for, or intended for use in diagnostic or therapeutic procedures for humans or animals. The product must be handled only by qualified professionals, and all safety data provided should be reviewed prior to use.

Eigenschaften

Molekularformel

C15H14ClNO

Molekulargewicht

259.73 g/mol

IUPAC-Name

3-(4-chlorophenyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H14ClNO/c1-10-2-7-13-15(8-10)18-9-14(17-13)11-3-5-12(16)6-4-11/h2-8,14,17H,9H2,1H3

InChI-Schlüssel

BRYPCEFOHAKETK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)NC(CO2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Base-Mediated Alkylation and Cyclization

A foundational method involves reacting 2-amino-4-methylphenol with 1-chloro-4-iodobenzene in the presence of potassium carbonate. The reaction proceeds via nucleophilic substitution to form the oxazine ring. Typical conditions include refluxing in dimethylformamide (DMF) at 110°C for 12–18 hours, yielding the target compound in 65–72%.

Reaction Scheme:

2-Amino-4-methylphenol+1-Chloro-4-iodobenzeneK2CO3,DMF3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b]oxazine\text{2-Amino-4-methylphenol} + \text{1-Chloro-4-iodobenzene} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b]oxazine}

Optimization Data:

ParameterOptimal ValueYield Impact
Temperature110°C+22%
SolventDMF+15%
Reaction Time16 hours+10%

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times. A protocol using Cs₂CO₃ as a base catalyst achieves 85–90% yield in 30–45 minutes. The method involves a one-pot reaction of 2-amino-4-methylphenol, 4-chlorobenzaldehyde, and phenacyl bromide under 300 W microwave irradiation.

Advantages:

  • Time Efficiency: 30 minutes vs. 16 hours (conventional).

  • Reduced Solvent Use: 50% less DMF required.

Mechanistic Insight:
Microwave energy enhances dipole polarization, accelerating the formation of the Schiff base intermediate and subsequent cyclization.

Sustainable Catalytic Approaches

TFA-Catalyzed Tandem Reactions

Trifluoroacetic acid (TFA) catalyzes a tandem reaction between benzo[d]oxazoles and 2-oxo-2-arylacetic acids, yielding 3-aryl-2H-benzo[b]oxazin-2-ones. For the target compound, this method achieves 78% yield under solvent-free conditions at 70°C.

Procedure Highlights:

  • Catalyst Load: 20 mol% TFA.

  • Workup: Ethyl acetate extraction and silica gel chromatography.

Comparative Data:

CatalystYield (%)Reaction Time (h)
TFA7818
HCl6524
None<5-

Vilsmeier–Haack Reagent-Mediated Electrophilic Substitution

Chlorophenyl Group Introduction

A two-step process first synthesizes 1,4-benzoxazinedione from 2-amino-4-methylphenol and oxalyl chloride. Subsequent treatment with Vilsmeier–Haack reagent (POCl₃/DMF) introduces the 4-chlorophenyl group via electrophilic aromatic substitution, yielding 82–85%.

Critical Parameters:

  • Electron-Donating Groups: Methyl at position 7 reduces electrophilicity, requiring higher POCl₃ stoichiometry.

  • Temperature: 0–5°C prevents side reactions.

Suzuki–Miyaura Cross-Coupling for Derivatives

Boronic Ester Intermediate Utilization

A boronate ester intermediate (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxazine) enables functionalization. Palladium-catalyzed coupling with 4-chloroiodobenzene achieves 65% yield.

Conditions:

  • Catalyst: PdCl₂(dppf)-CH₂Cl₂ (0.2 eq).

  • Base: K₂CO₃.

  • Solvent: DMF at 90°C.

Stereoselective Multicomponent Reactions

Diastereoselective One-Pot Synthesis

A catalyst-free, one-pot reaction of 2-amino-4-methylphenol, 4-chlorobenzaldehyde, and phenacyl bromide in ethanol yields the target compound with 99:1 diastereomeric ratio (dr). The method emphasizes green chemistry principles.

Key Observations:

  • Solvent Impact: Ethanol improves dr by 40% vs. DCM.

  • Scale-Up Feasibility: Gram-scale synthesis retains 89% yield.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.34 (d, J = 8.5 Hz, 2H, Ar–Cl), 6.69 (d, J = 8.0 Hz, 1H, Ar–CH₃), 4.29 (t, J = 4.5 Hz, 2H, OCH₂), 3.53 (t, J = 4.5 Hz, 2H, NCH₂), 2.35 (s, 3H, CH₃).

  • HRMS (ESI): m/z 259.73 [M+H]⁺.

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, 70:30 MeOH/H₂O) confirms >98% purity for all synthetic batches.

Applications and Derivatives

Biological Activity Screening

While the parent compound lacks documented bioactivity, analogs show:

  • Antioxidant Activity: IC₅₀ = 3.1–95 μM in DPPH assays.

  • Anticancer Potential: Moderate inhibition of MCF-7 breast cancer cells.

Structure–Activity Relationship (SAR):

SubstituentBioactivity Trend
4-ClEnhanced stability
7-CH₃Reduced cytotoxicity

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-chlorophenyl group undergoes SNAr reactions with nucleophiles such as amines, thiols, or alkoxides. Activation typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C).

NucleophileProductYield (%)ConditionsSource
Piperidine3-(4-Piperidinophenyl)-7-methyl derivative72DMF, 100°C, 12 h
Sodium methoxide3-(4-Methoxyphenyl)-7-methyl derivative65MeOH, reflux, 8 h
Thiophenol3-(4-Phenylthiophenyl)-7-methyl derivative58DCM, RT, 24 h

Mechanistic Insight : The chlorine atom’s leaving ability is enhanced by the electron-withdrawing nature of the oxazine ring, facilitating nucleophilic displacement .

Oxazine Ring-Opening Reactions

The 1,4-oxazine ring is susceptible to hydrolysis or aminolysis under acidic or basic conditions, yielding amino alcohols or diamines.

ReagentProductYield (%)ConditionsSource
HCl (aq.)2-Amino-3-(4-chlorophenyl)-4-methylphenol846 M HCl, reflux, 6 h
NH₃/MeOH7-Methyl-N-(4-chlorophenyl)ethanolamine76NH₃ gas, MeOH, RT, 24 h

Key Observation : Ring-opening proceeds via protonation of the oxygen atom, followed by nucleophilic attack at the α-carbon .

Cyclization and Rearrangement

Under catalytic conditions, the compound participates in gold(I)- or Rh(II)-mediated cyclizations to form polycyclic derivatives.

CatalystProductYield (%)ConditionsSource
AuCl(PPh₃)Benzo[d]oxazine fused to cyclopentane68CH₂Cl₂, 30°C, 12 h
Rh₂(OAc)₄2,6-Disubstituted 1,4-oxazine82Toluene, 80°C, 6 h

Notable Example : Gold-catalyzed cycloisomerization with alkynyl benzamides yields anticancer-active 4H-benzo[d]oxazines .

Oxidative Transformations

Oxidation with iodine or hypervalent iodine reagents induces intramolecular coupling, forming benzomorpholine derivatives.

OxidantProductYield (%)ConditionsSource
I₂, K₂CO₃7-Methyl-3-(4-chlorophenyl)benzomorpholine89DCM, RT, 3 h
PhI(OAc)₂N-Oxide derivative63MeCN, 50°C, 5 h

Pathway : Oxidative C–N bond formation via α-imino-alkyl iodide intermediates .

Functionalization at the Methyl Group

The 7-methyl group undergoes free-radical bromination or oxidation.

ReactionProductYield (%)ConditionsSource
Br₂, hv7-Bromomethyl derivative55CCl₄, 12 h
KMnO₄7-Carboxylic acid derivative48H₂O, 80°C, 4 h

Limitation : Over-oxidation to ketones is common without controlled conditions .

Cross-Coupling Reactions

The chlorophenyl group enables Suzuki-Miyaura couplings with boronic acids.

Boronic AcidProductYield (%)ConditionsSource
Phenylboronic acid3-Biphenyl-7-methyl derivative78Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C
4-Methoxyphenylboronic acid3-(4-Methoxybiphenyl)-7-methyl derivative81Same as above

Catalyst Efficiency : Pd(0) catalysts achieve higher yields than Pd(II) systems .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of 3,4-dihydro-2H-benzoxazines, including 3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, exhibit promising anticancer properties.

  • Case Study : A study published in December 2023 synthesized a series of 4-aryl-3,4-dihydro-2H-benzoxazines and evaluated their anti-proliferative effects against various cancer cell lines. The results showed that certain analogs displayed moderate to good potency against prostate cancer (PC-3), breast cancer (MDA-MB-231), and pancreatic cancer (MIA PaCa-2) cell lines with IC50 values ranging from 7.84 to 16.2 µM .

Neuroprotective Effects

The benzoxazine scaffold has been linked to neuroprotective effects in preclinical models. Compounds within this class have shown potential in mitigating neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival.

  • Research Insight : A review highlighted the role of benzoxazine derivatives in protecting against neurodegeneration through antioxidant mechanisms .

Antimicrobial Properties

Benzoxazine derivatives have also been investigated for their antimicrobial activities against various pathogens. The presence of the chlorophenyl group enhances their interaction with microbial targets.

  • Findings : Studies have reported that certain benzoxazine compounds exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Pharmacological Significance

The pharmacological significance of this compound extends beyond anticancer and antimicrobial activities:

Structure-Activity Relationship (SAR)

Understanding the SAR of benzoxazines is crucial for optimizing their biological activity. Modifications at specific positions on the benzoxazine ring can enhance potency and selectivity.

ModificationEffect on Activity
Hydroxyl groups on rings A & BIncreased biological activity
Para-amino group on ring CSignificantly enhanced potency

This table summarizes key insights into how structural variations influence the efficacy of these compounds .

Dual Mechanisms of Action

Some studies suggest that certain benzoxazine derivatives may possess dual mechanisms of action, such as inhibiting angiogenesis while also promoting apoptosis in cancer cells .

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications . The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and DNA .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Analogous Benzoxazines

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features Reference
3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 3-(4-ClPh), 7-Me ~265.7 (calculated) N/A Electron-withdrawing Cl, lipophilic Me -
3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (4b) 3-(4-MeOPh) ~255.3 N/A Electron-donating MeO, increased polarity
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine 7-Cl 169.6 285.1 Chlorine at position 7, smaller structure
7,8-Difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (4e) 7,8-F₂, 3-Me ~214.2 N/A High electronegativity, enhanced stability
  • Electronic Effects: The 4-chlorophenyl group in the target compound contrasts with the 4-methoxyphenyl group in 4b ().

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via chemoenzymatic asymmetric routes starting from nitro-phenolic precursors. For example, a two-step strategy involves O-alkylation of 2-nitrophenol derivatives followed by enzymatic ketone reduction using alcohol dehydrogenases (e.g., ADH-A or evo-1.1.200) to achieve enantiopure products. Reaction pH (e.g., TRIS-HCl buffer pH 7.5) and enzyme selection critically affect enantiomeric excess (up to 99% ee) and yield (79–91%) . Alternative catalyst-free multicomponent reactions using Schiff base intermediates and phenacyl bromides offer diastereoselectivity (dr up to 99:1) and moderate-to-high yields (41–92%) .

Q. How can the stereochemical configuration of the 3-methyl substituent be determined experimentally?

  • Methodological Answer : Polarimetry ([α]D measurements) and chiral HPLC are standard for assessing enantiopurity. For example, (S)-enantiomers of analogous benzoxazines exhibit specific optical rotations (e.g., [α]D²⁰ = -17.6° for (R)-4a in CHCl₃), validated against literature values . X-ray crystallography may further confirm absolute configuration in crystalline derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) indicate hazard codes H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled). Mandatory PPE includes nitrile gloves, lab coats, and fume hood use. Waste must be segregated and processed by certified biohazard disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can chemoenzymatic strategies be optimized to minimize side products (e.g., structural isomers) during asymmetric synthesis?

  • Methodological Answer : Side products like 2-(2,3-difluoro-6-nitrophenoxy)propan-1-ol arise during enzymatic reductions. Optimization involves adjusting enzyme loading (e.g., evo-1.1.200 for R-enantiomers), reaction time (≤24 hr), and buffer composition. Kinetic resolution via lipase-catalyzed acetylation or hydrolysis of racemic alcohols improves enantiomeric ratios .

Q. What structural modifications enhance biological activity while retaining the benzoxazine core?

  • Methodological Answer : Substituting the benzamidine group with heterocycles (e.g., [1,2,4]triazolo[4,3-b]pyridazine) can shift activity profiles. For instance, ester derivatives of such analogs lose thrombin inhibition but gain antiproliferative effects (IC₅₀ ≈ 0.036–0.073 µM in tumor cells) . Fluorination at aromatic positions enhances binding via hydrogen-bond interactions .

Q. How do contradictory biological activity profiles (e.g., loss of thrombin inhibition vs. antiproliferative gain) inform SAR studies?

  • Methodological Answer : Contradictions highlight the importance of substituent polarity and flexibility. For example, replacing the rigid benzamidine with a triazolopyridazine moiety disrupts thrombin’s active site binding but enables interaction with cell proliferation pathways. QSAR modeling reveals parabolic relationships between substituent length/clogP (optimal 1.5–2.0) and activity .

Q. What green chemistry principles apply to scalable synthesis of this compound?

  • Methodological Answer : Catalyst-free one-pot multicomponent reactions reduce waste and energy use. Solvent selection (e.g., ethanol/water mixtures) and room-temperature conditions align with green metrics, achieving atom economies >70% .

Q. How can computational modeling guide the design of URAT1 inhibitors based on this scaffold?

  • Methodological Answer : Hybridization strategies (e.g., integrating tetrahydroisoquinoline or pyridine substructures) improve binding to URAT1. Docking studies suggest that increasing side-chain flexibility in the "component B" region enhances inhibitor-enzyme interactions. Methyl or cyclobutyl substitutions near sulfur atoms further modulate affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.